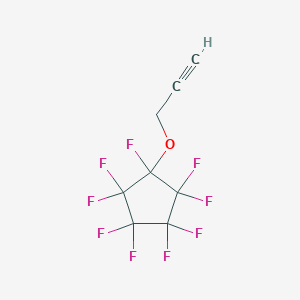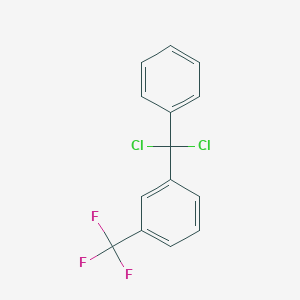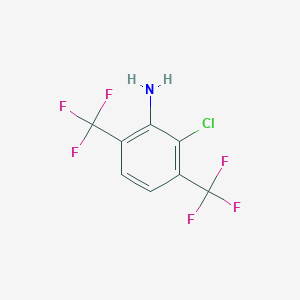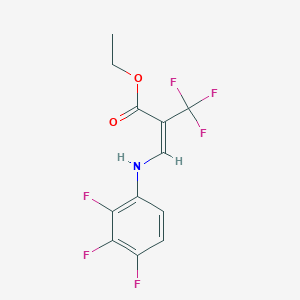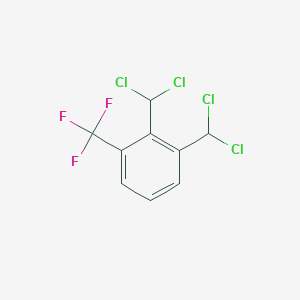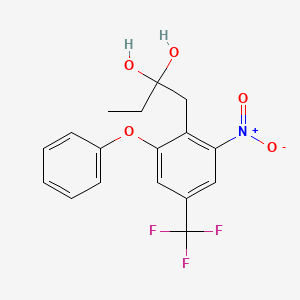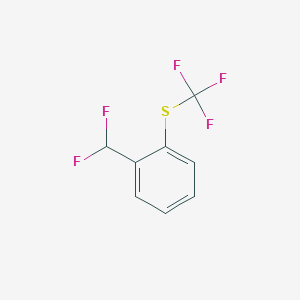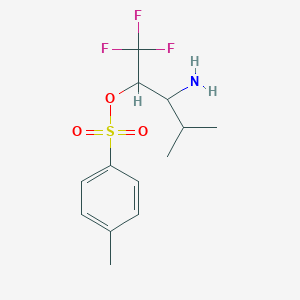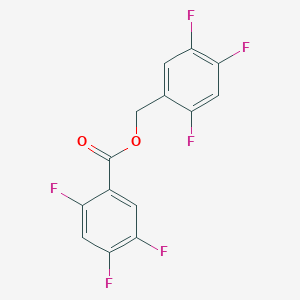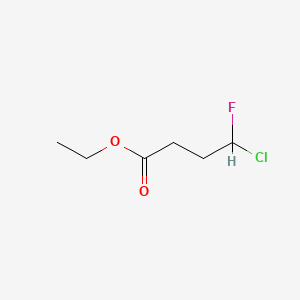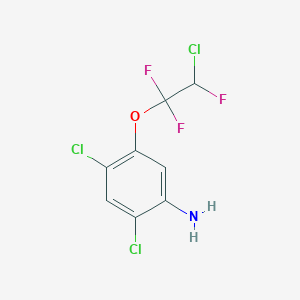
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline is a complex organic compound that belongs to the class of dichloroanilines These compounds are characterized by the presence of two chlorine atoms attached to an aniline ring The specific structure of this compound includes an additional chloro and trifluoroethoxy group, making it unique among dichloroanilines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of acetanilide, followed by hydrolysis to yield 2,4-dichloroaniline . The next step involves the introduction of the 2-chloro-1,1,2-trifluoroethoxy group through a nucleophilic substitution reaction. This step requires specific reaction conditions, including the use of a suitable solvent and a base to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and hydrolysis processes, followed by purification steps to ensure the desired purity and yield. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the trifluoroethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and trifluoroethoxy groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A simpler compound with two chlorine atoms on the aniline ring.
2,5-Dichloroaniline: Another isomer with chlorine atoms at different positions.
3,4-Dichloroaniline: An isomer with chlorine atoms at the 3 and 4 positions on the aniline ring.
Uniqueness
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F3NO/c9-3-1-4(10)6(2-5(3)15)16-8(13,14)7(11)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCTTYFIRZZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
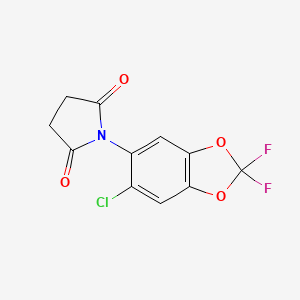
![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)
